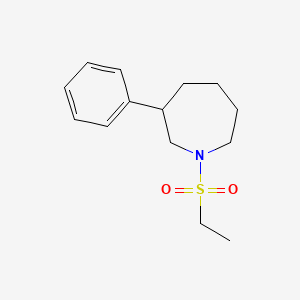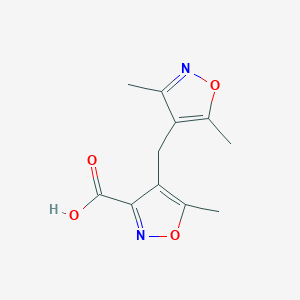![molecular formula C19H17NO5 B2747909 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid CAS No. 2044773-70-6](/img/structure/B2747909.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Mecanismo De Acción
Target of Action
The primary targets of the compound “1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid” are currently unknown. This compound is structurally related to fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis . .
Mode of Action
Without specific information on the biological targets of this compound, it’s challenging to provide a detailed explanation of its mode of action. Fmoc-protected amino acids are typically used in solid-phase peptide synthesis, where the Fmoc group serves as a temporary protection for the amino group during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or azetidine derivatives.
Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.
Attachment of the Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Bases like piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are used to remove the Fmoc group.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid can produce alcohols.
Aplicaciones Científicas De Investigación
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and peptides. The Fmoc group serves as a protecting group in peptide synthesis, facilitating the sequential addition of amino acids.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-aminoazetidine-3-carboxylic acid: Similar structure but with an amino group instead of a hydroxy group.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyproline: Similar structure but with a proline ring instead of an azetidine ring.
Uniqueness: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid is unique due to the combination of the azetidine ring and the Fmoc protecting group, which provides stability and versatility in synthetic applications. Its hydroxy group also offers additional functionalization possibilities, making it a valuable compound in various research fields.
This comprehensive overview highlights the significance and versatility of this compound in scientific research and industrial applications
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-17(22)19(24)10-20(11-19)18(23)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,24H,9-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCBWAPLQFXHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044773-70-6 |
Source


|
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2747826.png)



![2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2747833.png)
![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide](/img/structure/B2747834.png)

![N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2747837.png)

![4-{2-(dimethylamino)-2-[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]ethyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2747839.png)
![3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol](/img/structure/B2747841.png)
![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(pyridin-2-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2747843.png)


